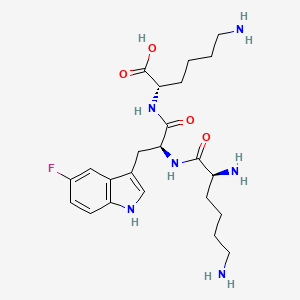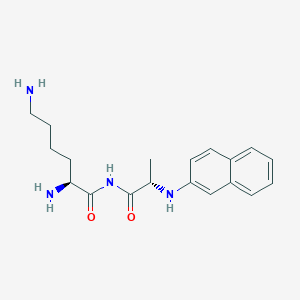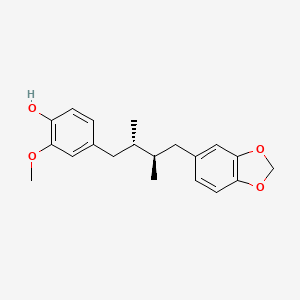
Macelignan
Descripción general
Descripción
Macelignan es un compuesto lignano que se encuentra en la nuez moscada (Myristica fragrans). Ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen actividades antimicrobianas, antiinflamatorias, antioxidantes y neuroprotectoras .
Aplicaciones Científicas De Investigación
Macelignan tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos lignanos.
Biología: Se estudia por sus propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga su potencial en el tratamiento de enfermedades neurodegenerativas, diabetes y cáncer.
Industria: Se utiliza en formulaciones cosméticas por sus propiedades antioxidantes
Mecanismo De Acción
Macelignan ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citocinas proinflamatorias.
Actividad neuroprotectora: Modula las vías de señalización como la vía de la quinasa de proteína activada por mitógeno (MAPK) para proteger contra la neurotoxicidad
Compuestos similares:
- Ácido meso-dihidroguaiarético
- Misticina
- Malabaricona C
Comparación: this compound es único debido a su amplio espectro de actividades farmacológicas. Si bien el ácido meso-dihidroguaiarético y la misticina también exhiben propiedades antioxidantes y antiinflamatorias, los efectos neuroprotectores de this compound y su potencial en el tratamiento de enfermedades neurodegenerativas lo distinguen .
Análisis Bioquímico
Biochemical Properties
Macelignan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit tyrosinase, an enzyme responsible for melanin synthesis . Additionally, it modulates the activity of matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the MAPK signaling and the PI3K/Akt pathway . These interactions highlight this compound’s potential in regulating biochemical pathways involved in inflammation and pigmentation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immortalized human keratinocytes (HaCaT cells), this compound attenuates UVB-induced photoaging and inflammation by modulating MMP-9 and COX-2 expression . It also inhibits the activity of P-glycoprotein (P-gp), a drug efflux pump, thereby altering the cellular accumulation of chemotherapeutic agents . Furthermore, this compound reduces the phosphorylation of Tau protein in Alzheimer’s disease models, indicating its potential in neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits the MAPK signaling and NF-kB activity, contributing to its anti-inflammatory effects . In Alzheimer’s disease models, this compound reduces Tau phosphorylation by enhancing autophagy and activating PP2A and SIRT1/AMPK/mTOR signaling pathways . Additionally, it activates the PERK/eIF2α signaling pathway to reduce BACE1 translation, further inhibiting APP cleavage and Aβ deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in Alzheimer’s disease models, this compound enhances autophagy in Tau overexpressing cells over a 24-hour period . In another study, this compound’s protective effects against cisplatin-induced hepatotoxicity were observed over a 4-day pretreatment period . These studies indicate that this compound’s effects can be sustained over time, with potential long-term benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In db/db mice, this compound significantly ameliorated insulin resistance and exerted beneficial effects on fatty acid and glucose metabolism . At high doses, this compound may exhibit toxic effects, as seen in studies where it was used to mitigate cisplatin-induced hepatotoxicity . These findings suggest that while this compound has therapeutic potential, its dosage must be carefully regulated to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and MMP-9, influencing metabolic processes related to melanin synthesis and inflammation . Additionally, this compound’s effects on the MAPK signaling pathway and autophagy indicate its involvement in broader metabolic networks . These interactions highlight this compound’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve interactions with various transporters and binding proteins. For instance, its inhibition of P-glycoprotein (P-gp) suggests that this compound can alter the distribution of chemotherapeutic agents within cells . Additionally, this compound’s effects on autophagy and signaling pathways indicate its potential to influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound’s modulation of autophagy-related proteins such as Beclin-1, LC3, and p62 suggests its localization within autophagosomes . Additionally, its interactions with signaling pathways such as MAPK and NF-kB indicate its presence in the cytoplasm and nucleus . These localizations are essential for this compound’s role in regulating cellular processes and responses.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Macelignan se puede sintetizar a través de varias reacciones químicas que involucran fenilpropanoides. La ruta sintética generalmente implica la dimerización oxidativa de fenilpropanoides derivados de la fenilalanina .
Métodos de producción industrial: La producción industrial de this compound implica la extracción de la mace de la nuez moscada. El proceso de extracción incluye la extracción con solventes seguida de pasos de purificación como la cromatografía para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Macelignan se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos de this compound sustituidos .
Comparación Con Compuestos Similares
- Meso-dihydroguaiaretic acid
- Myristicin
- Malabaricone C
Comparison: Macelignan is unique due to its broad spectrum of pharmacological activities. While meso-dihydroguaiaretic acid and myristicin also exhibit antioxidant and anti-inflammatory properties, this compound’s neuroprotective effects and its potential in treating neurodegenerative diseases set it apart .
Propiedades
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107534-93-0 | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 - 72 °C | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


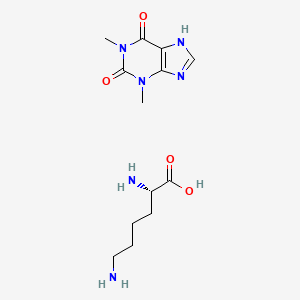

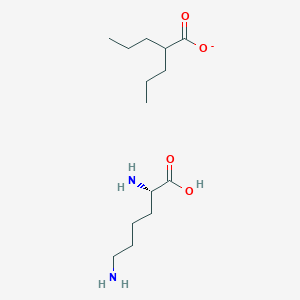

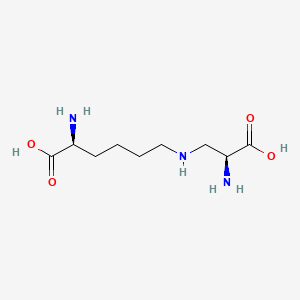
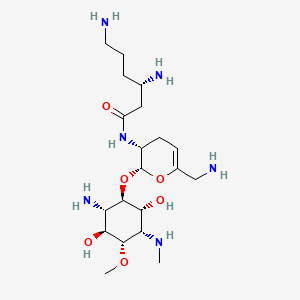

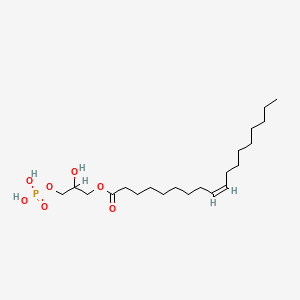
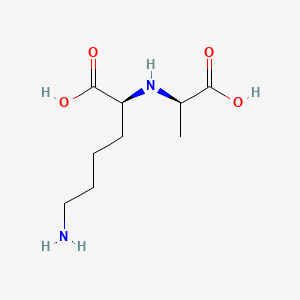
![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)

